molecular formula C25H23ClN4O4S B2601487 N-[(2-chlorophenyl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide CAS No. 899936-31-3

N-[(2-chlorophenyl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide

Cat. No. B2601487
CAS RN: 899936-31-3
M. Wt: 510.99
InChI Key: WQGFJYGDHCAERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide is a useful research compound. Its molecular formula is C25H23ClN4O4S and its molecular weight is 510.99. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial and anti-inflammatory properties. For instance, a study by Tolba et al. (2018) synthesized a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, demonstrating remarkable activity against fungi, bacteria, and inflammation. This suggests the potential of thienopyrimidine derivatives, including the specific compound , in developing new antimicrobial and anti-inflammatory agents Tolba, M., El-Dean, A., Ahmed, M., & Hassanien, R. (2018). Journal of the Chinese Chemical Society.

Anticancer Activity

Another significant application area for thienopyrimidine derivatives is in anticancer research. The compound and its derivatives have been studied for their potential to inhibit tumor growth and proliferation. For example, a study conducted by Huang et al. (2020) synthesized N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, showing marked inhibition against several human cancer cell lines, including colon cancer and lung adenocarcinoma. This indicates the compound's promising anticancer activity and potential as a therapeutic agent Huang, P., Zhao, J., Gao, Y., Jin, L., Wang, Q., Yu, X.-H., Ji, X., & Lu, J.-F. (2020). Journal of Biomolecular Structure and Dynamics.

Herbicidal Activity

The compound and related derivatives have also been explored for their herbicidal activity. Research by Liu and Shi (2014) designed and synthesized novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, which displayed moderate to good selective herbicidal activity against certain weeds. This suggests the potential utility of thienopyrimidine derivatives in agricultural applications, specifically in weed control Liu, M.-Y., & Shi, D.-Q. (2014). Journal of Heterocyclic Chemistry.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O4S/c1-16-5-4-7-18(13-16)28-22(32)15-30-20-10-12-35-23(20)24(33)29(25(30)34)11-9-21(31)27-14-17-6-2-3-8-19(17)26/h2-8,10,12-13,20,23H,9,11,14-15H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANYWYGLGSKUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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